molecular formula C20H15FO B14402535 (2-Fluoro-12-methyltetraphen-7-YL)methanol CAS No. 88637-83-6

(2-Fluoro-12-methyltetraphen-7-YL)methanol

Cat. No.: B14402535
CAS No.: 88637-83-6
M. Wt: 290.3 g/mol
InChI Key: GJSOKVWUNHOUDB-UHFFFAOYSA-N
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Description

(2-Fluoro-12-methyltetraphen-7-YL)methanol is a chemical compound that belongs to the class of fluorinated alcohols It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a tetraphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-12-methyltetraphen-7-YL)methanol typically involves the fluorination of a tetraphenylmethanol precursor. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-12-methyltetraphen-7-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of fluoro-substituted ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted tetraphenylmethanol derivatives.

Scientific Research Applications

(2-Fluoro-12-methyltetraphen-7-YL)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a probe in studying biological systems due to its unique fluorine atom.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-12-methyltetraphen-7-YL)methanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorine atom can participate in unique interactions with biological molecules, influencing the compound’s binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-7-methyltetraphen-12-yl)methanol
  • (2-Fluoro-12-methyltetraphen-7-yl)ethanol
  • (2-Fluoro-12-methyltetraphen-7-yl)propanol

Uniqueness

(2-Fluoro-12-methyltetraphen-7-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs. Additionally, the tetraphenyl structure provides a rigid framework, making it suitable for various applications in research and industry.

Properties

CAS No.

88637-83-6

Molecular Formula

C20H15FO

Molecular Weight

290.3 g/mol

IUPAC Name

(2-fluoro-12-methylbenzo[a]anthracen-7-yl)methanol

InChI

InChI=1S/C20H15FO/c1-12-15-4-2-3-5-16(15)19(11-22)17-9-7-13-6-8-14(21)10-18(13)20(12)17/h2-10,22H,11H2,1H3

InChI Key

GJSOKVWUNHOUDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)CO)C=CC4=C2C=C(C=C4)F

Origin of Product

United States

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